molecular formula C8H12N2O2 B8413244 3-Methyl-3,9-diazabicyclo[3.3.1]nonane-2,4-dione

3-Methyl-3,9-diazabicyclo[3.3.1]nonane-2,4-dione

Cat. No. B8413244
M. Wt: 168.19 g/mol
InChI Key: BONACAAFPROXLX-UHFFFAOYSA-N
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Patent
US07547690B2

Procedure details

A stirred suspension of benzyl 3-methyl-2,4-dioxo-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate (742 mg, 2.454 mmol) and 10% Pd—C (100 mg) in ethyl acetate (40 ml) was hydrogenated under balloon pressure of hydrogen overnight. The suspension was filtered to remove the catalyst and the filtrate was evaporated to dryness to afford 3-methyl-3,9-diazabicyclo[3.3.1]nonane-2,4-dione as a white solid (377 mg). MS: m/e 169 (MH+).
Name
benzyl 3-methyl-2,4-dioxo-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Quantity
742 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:9](=[O:10])[CH:8]2[N:11](C(OCC3C=CC=CC=3)=O)[CH:4]([CH2:5][CH2:6][CH2:7]2)[C:3]1=[O:22].[H][H]>C(OCC)(=O)C.[Pd]>[CH3:1][N:2]1[C:9](=[O:10])[CH:8]2[NH:11][CH:4]([CH2:5][CH2:6][CH2:7]2)[C:3]1=[O:22]

Inputs

Step One
Name
benzyl 3-methyl-2,4-dioxo-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Quantity
742 mg
Type
reactant
Smiles
CN1C(C2CCCC(C1=O)N2C(=O)OCC2=CC=CC=C2)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CN1C(C2CCCC(C1=O)N2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 377 mg
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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